5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine
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Overview
Description
5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine typically involves the reaction of 4-nitrophenylhydrazine with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions include oximes, nitroso derivatives, amino derivatives, and various substituted hydrazones. These products can further undergo additional transformations to yield a wide range of compounds with diverse chemical and biological properties .
Scientific Research Applications
5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural features
Mechanism of Action
The mechanism of action of 5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological macromolecules, leading to the inhibition of key enzymes and proteins. Additionally, its nitrophenyl moiety can undergo redox reactions, generating reactive oxygen species that contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- 4-Ethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one dihydrochloride
Uniqueness
Compared to similar compounds, 5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine stands out due to its unique combination of a hydrazone linkage and a nitrophenyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
93021-52-4 |
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Molecular Formula |
C16H14N6O2 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
5-methyl-4-[(4-nitrophenyl)diazenyl]-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H14N6O2/c1-11-15(16(17)21(20-11)13-5-3-2-4-6-13)19-18-12-7-9-14(10-8-12)22(23)24/h2-10H,17H2,1H3 |
InChI Key |
WSZWFQMBNZGSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])N)C3=CC=CC=C3 |
Origin of Product |
United States |
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